CID 156593741
Description
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is an inorganic compound known for its unique chemical structure and properties. It is a dark red crystalline powder with high solubility in water, forming stable solutions. This compound is primarily used as a chemical indicator due to its ability to undergo color changes in response to oxidation-reduction reactions .
Properties
CAS No. |
68807-90-9 |
|---|---|
Molecular Formula |
C20H16NaO10P2 |
Molecular Weight |
501.3 g/mol |
IUPAC Name |
tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate |
InChI |
InChI=1S/C20H16O10P2.Na/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;/h1-12H,(H2,22,23,24)(H2,25,26,27); |
InChI Key |
OWRHWDKEEGGTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |
Other CAS No. |
68807-90-9 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) typically involves the condensation of phenolphthalein with diphenylethylenetetrakisphosphoric acid. The reaction proceeds under controlled conditions to form the ester, which is then treated with sulfur trioxide in an alkaline medium to yield the final tetrasodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction temperatures, pH levels, and reagent concentrations to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored species, useful in redox titrations.
Reduction: The compound can be reduced under specific conditions, altering its color and chemical properties.
Substitution: It can participate in substitution reactions, particularly with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines under basic or acidic conditions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation typically results in colored quinonoid structures, while reduction can yield colorless or differently colored reduced forms .
Scientific Research Applications
Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) has diverse applications in scientific research:
Chemistry: Used as an indicator in redox titrations and to study reaction mechanisms.
Biology: Employed in assays to detect and quantify oxidative stress in biological samples.
Medicine: Investigated for its potential in diagnostic tests and as a component in certain therapeutic formulations.
Industry: Utilized in the manufacturing of dyes, pigments, and as a stabilizer in various chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to undergo reversible redox reactions. The molecular targets include various oxidizing and reducing agents, which interact with the compound to produce distinct color changes. These interactions are mediated through electron transfer processes, involving the isobenzofuran and phenylene groups .
Comparison with Similar Compounds
Phenolphthalein: Another redox indicator but with different solubility and stability properties.
Methyl Orange: Used in acid-base titrations, differing in its pH sensitivity.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness: Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is unique due to its high solubility in water, stability under various conditions, and its specific color change properties in redox reactions. These characteristics make it particularly valuable in applications requiring precise and reliable chemical indicators .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
